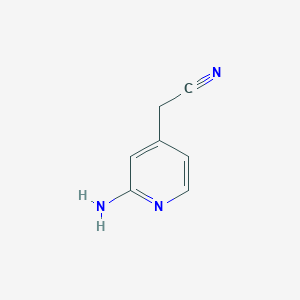

![molecular formula C10H7ClN2O2 B1371753 2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 302936-53-4](/img/structure/B1371753.png)

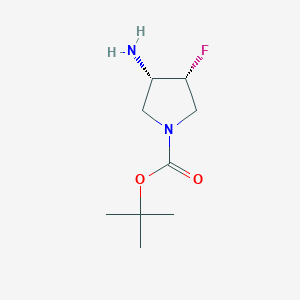

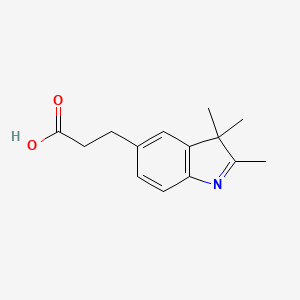

2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C10H7ClN2O2 . It belongs to the class of pyridopyrimidines, which have been studied for their potential in the development of new therapies .

Synthesis Analysis

Pyrimidine compounds, including pyridopyrimidines, have been the subject of extensive research due to their various chemical and biological applications . Various synthetic protocols have been developed, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C10H7ClN2O2/c1-6-3-2-4-13-9(6)12-8(11)7(5-14)10(13)15/h2-5H,1H3 . The compound has a molecular weight of 222.63 g/mol .

Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse and complex. They can be synthesized from various substrates, including diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.63 g/mol, an XLogP3-AA value of 1, and a topological polar surface area of 49.7 Ų . It has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Fused Polycyclic Pyrimidines

2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is utilized in the synthesis of fused polycyclic pyrimidines. These pyrimidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties. This compound is a precursor for 3-(diarylmethyl) derivatives and pentacyclic tetraaza heterocycles (Harutyunyan, 2016).

Cycloaddition Reactions

It's involved in acid-catalyzed [4+2] cycloaddition reactions, forming diastereomeric tetraazapentaphene derivatives. This process is significant for exploring the diastereoselectivity and scope of cycloaddition reactions (Noguchi et al., 1997).

Synthesis of Condensed Azines

This chemical compound plays a role in the synthesis of pyrido[2,3-d]pyrimidine and its derivatives, which are confirmed by XRD analysis. These synthesized structures have potential applications in various biological and chemical fields (Bakulina et al., 2014).

Nucleophilic Condensation Reactions

The compound is reactive towards N- and C-nucleophiles, leading to the formation of new enaminones, Schiff’s base, and hydrazinomethylenediketones. These reactions are crucial for creating chalcone-like derivatives and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones (Abass et al., 2010).

Oxime-Nitrone Isomerization

The compound undergoes oxime–nitrone isomerization with a 1,2-hydrogen shift, leading to the formation of NH-nitrones that are trapped by maleimides to afford intermolecular cycloadducts. This reaction path initiates through a nucleophilic attack of the oxime to the acetylene moiety, which is a significant chemical transformation (Shirai et al., 2003).

Interaction with DNA

2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride, a related compound, has been studied for its interaction with DNA. This compound potentially interacts with DNA through a groove mode of binding, which is critical for understanding its role in biological systems (Zhang et al., 2013).

Future Directions

Properties

IUPAC Name |

2-chloro-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-12-9(11)7(5-14)10(15)13(8)4-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIDKJSJJFREGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)C=O)Cl)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635935 |

Source

|

| Record name | 2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302936-53-4 |

Source

|

| Record name | 2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

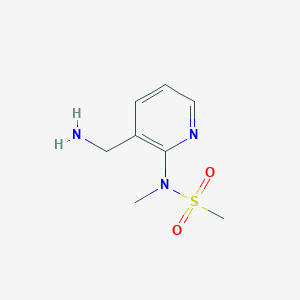

![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)

![8-(Benzyloxy)imidazo[1,5-a]pyridine](/img/structure/B1371684.png)

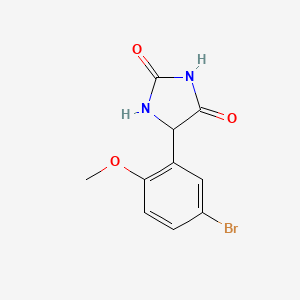

![3-Bromo-2-chloro-5-methyl[1,6]naphthyridine](/img/structure/B1371687.png)